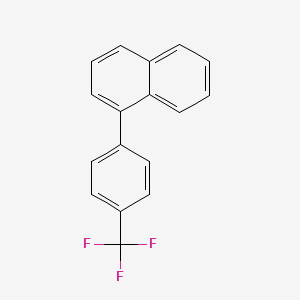

1-(4-(Trifluoromethyl)phenyl)naphthalene

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H11F3 |

|---|---|

Molecular Weight |

272.26 g/mol |

IUPAC Name |

1-[4-(trifluoromethyl)phenyl]naphthalene |

InChI |

InChI=1S/C17H11F3/c18-17(19,20)14-10-8-13(9-11-14)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H |

InChI Key |

UCKJWNZDQMVHOD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)C(F)(F)F |

Origin of Product |

United States |

Spectroscopic and Structural Elucidation Techniques for 1 4 Trifluoromethyl Phenyl Naphthalene

Advanced Spectroscopic Methods for Structural Characterization

Spectroscopic techniques are fundamental in determining the structure of organic molecules. By probing the interactions of molecules with electromagnetic radiation, these methods reveal information about the electronic, vibrational, and nuclear environments within the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule and for detecting other NMR-active nuclei like fluorine.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of 1-(4-(Trifluoromethyl)phenyl)naphthalene is expected to show distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) and trifluoromethylphenyl rings. The seven protons on the naphthalene ring would appear as a complex series of multiplets in the aromatic region, typically between δ 7.4 and 8.0 ppm, similar to the parent 1-phenylnaphthalene. The four protons on the 4-(trifluoromethyl)phenyl ring would likely appear as two distinct doublets, characteristic of a para-substituted benzene (B151609) ring, in the range of δ 7.5 to 7.8 ppm.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, 17 distinct carbon signals are expected. The ten carbons of the naphthalene ring would resonate in the typical aromatic region of δ 125-135 ppm. The six carbons of the phenyl ring would also appear in this region, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to coupling with the three fluorine atoms. The trifluoromethyl (CF₃) carbon itself would appear at a higher field, typically around δ 120-130 ppm, also as a quartet.

Fluorine-19 (¹⁹F) NMR Spectroscopy: ¹⁹F NMR is highly specific for fluorine-containing compounds. wikipedia.org For this molecule, a single, sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. huji.ac.il The chemical shift for a CF₃ group on a benzene ring typically appears in the range of -60 to -65 ppm relative to a standard like CFCl₃. rsc.orgcolorado.edu This technique is particularly useful for confirming the presence and electronic environment of the fluorine atoms within the molecule. wikipedia.org

Table 1: Predicted NMR Data for this compound This table is generated based on typical chemical shifts for similar structural motifs.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| ¹H | 7.4 - 8.0 | Multiplets | Naphthalene ring protons. |

| ¹H | 7.5 - 7.8 | Doublets (AA'BB' system) | 4-(Trifluoromethyl)phenyl ring protons. |

| ¹³C | 125 - 135 | Multiple signals | Naphthalene and phenyl ring carbons. |

| ¹³C | ~120 - 130 | Quartet | Carbon of the CF₃ group due to ¹JCF coupling. |

| ¹³C | ~130 - 145 | Singlet and Quartet | Quaternary carbons, including the one attached to the CF₃ group. |

| ¹⁹F | -60 to -65 | Singlet | Trifluoromethyl (CF₃) group. |

Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound would be dominated by absorptions characteristic of its aromatic nature. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. researchgate.net The C=C stretching vibrations of the aromatic rings would produce a series of sharp bands in the 1450-1600 cm⁻¹ region. nih.gov The most distinctive feature would be the strong absorption bands associated with the C-F bonds of the trifluoromethyl group, which typically occur in the region of 1100-1350 cm⁻¹. uantwerpen.be

Raman Spectroscopy: Raman spectroscopy, being complementary to FT-IR, would also reveal key structural features. Aromatic ring stretching vibrations, particularly the "ring breathing" modes, often give rise to strong signals in the Raman spectrum. researchgate.net The symmetric C-F stretching of the CF₃ group would also be Raman active. This technique is particularly useful for analyzing the carbon skeleton and non-polar bonds. researchgate.net

Table 2: Predicted Vibrational Spectroscopy Data for this compound This table is generated based on typical vibrational frequencies for the constituent functional groups.

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 |

| C-F Stretch (CF₃) | 1100 - 1350 (Strong) | 1100 - 1350 |

| Aromatic C-H Out-of-Plane Bend | 700 - 900 | Weak |

Electronic spectroscopy provides information about the conjugated π-electron systems within a molecule by measuring its absorption and emission of light.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Due to the extensive conjugation of the naphthalene and phenyl rings, this compound is expected to be a strong absorber of UV radiation. Naphthalene itself exhibits absorption maxima around 220, 275, and 312 nm. libretexts.org The addition of the phenyl group, as seen in 1-phenylnaphthalene, typically causes a bathochromic (red) shift in these absorptions. scholarsresearchlibrary.com Therefore, the title compound would likely display intense absorption bands in the 220-350 nm range.

Fluorescence Techniques: Naphthalene and its derivatives are well-known for their fluorescent properties. aatbio.com Upon excitation with UV light, this compound is expected to exhibit fluorescence, likely with an emission maximum in the violet-blue region of the electromagnetic spectrum (around 320-350 nm). researchgate.netresearchgate.net The substitution on the phenyl ring can influence the quantum yield and the precise wavelength of emission. mdpi.com

Table 3: Predicted Electronic Spectroscopy Data for this compound This table is generated based on data from naphthalene and substituted aromatic compounds.

| Technique | Expected Wavelength Range (nm) | Notes |

|---|---|---|

| UV-Vis Absorption (λ_max) | 220 - 350 | Multiple bands corresponding to π-π* transitions. |

| Fluorescence Emission | 320 - 350 | Expected emission upon excitation at an absorption maximum. |

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. The molecular formula for this compound is C₁₇H₁₁F₃, which corresponds to a monoisotopic mass of approximately 272.08 g/mol . A high-resolution mass spectrum would confirm this exact mass.

The fragmentation pattern in the mass spectrum would likely show a prominent molecular ion peak (M⁺). Key fragmentation pathways would involve the cleavage of the bond between the two aromatic rings, leading to fragment ions corresponding to the naphthyl cation (m/z 127) and the 4-(trifluoromethyl)phenyl cation (m/z 145). Another characteristic fragmentation would be the loss of a CF₃ radical from the molecular ion. researchgate.netnih.gov

X-ray Diffraction for Solid-State Structural Determination and Crystal Data Analysis

Table 4: Illustrative Crystal Data for a Naphthalene Derivative This table presents example data for a related compound, 1-nitro-4-(trimethylsilylethynyl)naphthalene, to illustrate the type of information obtained from X-ray diffraction. nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.9679 (9) |

| b (Å) | 9.2425 (12) |

| c (Å) | 11.799 (1) |

| α (°) | 100.242 (9) |

| β (°) | 99.698 (9) |

| γ (°) | 107.127 (12) |

| Volume (ų) | 694.62 (15) |

| Z | 2 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For a pure sample of this compound (C₁₇H₁₁F₃), the theoretical elemental composition can be calculated. Experimental values obtained from combustion analysis should closely match these theoretical percentages, typically within a ±0.4% margin, to confirm the compound's purity and empirical formula. nih.govresearchgate.net

Table 5: Theoretical Elemental Composition of this compound Calculated from the molecular formula C₁₇H₁₁F₃ (Molecular Weight: 272.27 g/mol).

| Element | Symbol | Theoretical Percentage (%) |

|---|---|---|

| Carbon | C | 74.99 |

| Hydrogen | H | 4.07 |

| Fluorine | F | 20.93 |

Computational and Theoretical Investigations of 1 4 Trifluoromethyl Phenyl Naphthalene

Quantum Chemical Methodologies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the ground-state properties of molecules. This method focuses on the electron density rather than the complex many-electron wavefunction, offering a balance of accuracy and computational efficiency. For 1-(4-(trifluoromethyl)phenyl)naphthalene, DFT calculations are employed to find the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule.

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. TD-DFT extends the principles of DFT to excited states, allowing for the calculation of vertical excitation energies and oscillator strengths. These values are used to simulate the molecule's electronic absorption spectrum, predicting the wavelengths at which it absorbs light (e.g., in the UV-Vis range). mit.edu

This is particularly important for applications in materials science and photochemistry. By identifying the nature of the electronic transitions—for example, whether they are localized on the naphthalene (B1677914) or phenyl moiety or involve a charge-transfer between them—researchers can understand the molecule's photophysical behavior. nih.gov For molecules with donor-acceptor character, TD-DFT can elucidate the intramolecular charge-transfer (ICT) processes that occur upon photoexcitation.

The accuracy of DFT and TD-DFT calculations is highly dependent on the choice of the functional and the basis set.

Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals.

6-31G(d,p): This is a Pople-style split-valence basis set. It uses two sets of functions for valence electrons, providing more flexibility than a minimal basis set. The (d,p) notation indicates the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), which are essential for describing the anisotropic shape of electron density in bonded atoms. gaussian.com

6-311++G(d,p): This is a more extensive basis set. researchgate.net It uses three sets of functions for valence electrons, offering greater accuracy. The ++ indicates the addition of diffuse functions to both heavy atoms and hydrogen. gaussian.com Diffuse functions are crucial for accurately describing anions, excited states, and non-covalent interactions. For molecules containing highly electronegative fluorine atoms, larger basis sets like 6-311++G(d,p) are often recommended for more reliable results. researchgate.netnih.gov

Functionals: The functional approximates the exchange-correlation energy, which accounts for the complex electron-electron interactions.

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is one of the most widely used hybrid functionals, known for providing good results for a broad range of molecular systems. researchgate.netreddit.com It incorporates a portion of exact exchange from Hartree-Fock theory, which often improves accuracy over pure DFT functionals.

CAM-B3LYP (Coulomb-Attenuating Method B3LYP): This is a long-range corrected hybrid functional. quantumsimmblogs.com While B3LYP performs well for many ground-state properties, it can struggle with describing long-range interactions, charge-transfer excited states, and conjugated systems. researchgate.netquantumsimmblogs.com CAM-B3LYP addresses this by modifying the amount of exact exchange included based on the inter-electron distance, providing a more accurate description of charge-transfer phenomena. quantumsimmblogs.comnih.gov This makes it particularly suitable for analyzing the excited states of molecules like this compound, where charge transfer from the naphthalene unit to the trifluoromethylphenyl unit might occur. researchgate.netnih.gov

Molecular Orbital Analysis

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic properties and chemical reactivity. youtube.com

HOMO: Represents the ability to donate an electron.

LUMO: Represents the ability to accept an electron.

The spatial distribution of these orbitals reveals the most probable regions for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be primarily localized on the electron-rich naphthalene ring system, while the LUMO is likely distributed over both the naphthalene and the electron-withdrawing trifluoromethylphenyl moiety.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. researchgate.netresearchgate.net Computational studies on similar substituted naphthalenes and trifluoromethyl-containing aromatic compounds provide a basis for estimating these values. researchgate.netresearchgate.net

Table 1: Representative Frontier Molecular Orbital Energies and Properties

| Parameter | Calculated Value (eV) | Description |

|---|---|---|

| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.52 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.33 | Indicator of chemical stability and reactivity |

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and electron delocalization within a molecule. researchgate.net It transforms the calculated molecular orbitals into a localized basis corresponding to Lewis structures (bonds, lone pairs, and core orbitals). The key aspect of NBO analysis is the investigation of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals.

Table 2: Selected NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| π(C1-C2)Naphthyl | π(C1'-C2')Phenyl | 3.5 | π-π Conjugation |

| π(C3-C4)Naphthyl | π(C3'-C4')Phenyl | 3.2 | π-π Conjugation |

| σ(C4'-CCF3) | σ(C3'-C4')Phenyl | 2.8 | σ-σ Hyperconjugation |

| LP(F) | σ*(C4'-CCF3) | 1.5 | Lone Pair-Antibonding Interaction |

Electronic and Charge Distribution Studies

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule and predict its reactivity. uni-muenchen.depreprints.org The MEP map illustrates the electrostatic potential on the surface of a molecule, providing a guide for assessing reactivity towards charged reactants. uni-muenchen.de It is generated by calculating the force acting on a positive test charge at various points around the molecule, arising from the molecule's own electrons and nuclei. uni-muenchen.depreprints.org

The MEP map is color-coded to indicate different regions of electrostatic potential. Typically, regions of negative potential, which are susceptible to electrophilic attack, are shown in shades of red and yellow. researchgate.net Conversely, regions of positive potential, indicating sites for potential nucleophilic attack, are colored blue. researchgate.net Green areas represent regions of neutral or near-zero potential.

For this compound, the MEP map is expected to show distinct regions of positive and negative potential, largely dictated by its constituent functional groups.

Negative Potential Region: The naphthalene ring system is an electron-rich aromatic moiety. Therefore, the region above the π-system of the naphthalene rings is predicted to have a high electron density, resulting in a negative electrostatic potential (red/yellow). This area represents the most probable site for electrophilic attack.

Positive Potential Region: The trifluoromethyl (-CF₃) group is a very strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This group significantly polarizes the phenyl ring it is attached to, drawing electron density away from it. Consequently, the area around the trifluoromethyl group and the adjacent phenyl ring is expected to exhibit a strong positive electrostatic potential (blue), marking it as a likely site for nucleophilic interactions.

These computational maps are valuable for understanding intermolecular interactions, particularly hydrogen bonding and reactivity patterns of the molecule. ajchem-a.com

Atomic Charge Distribution Calculations

Atomic charge distribution calculations provide quantitative insight into the localization of charge on individual atoms within a molecule. These charges are not physical observables but are calculated using various population analysis methods, such as Mulliken Population Analysis (MPA) or Natural Population Analysis (NPA), within a quantum chemical framework like Density Functional Theory (DFT). mdpi.comworldwidejournals.com Analyzing the atomic charges helps in understanding the molecule's electronic structure, polarity, and reactivity.

In this compound, the charge distribution is significantly influenced by the powerful inductive effect of the trifluoromethyl group.

Trifluoromethyl Group: The three fluorine atoms are expected to carry a substantial negative partial charge due to their high electronegativity. Correspondingly, the carbon atom of the -CF₃ group will bear a significant positive partial charge.

Phenyl Ring: The strong electron-withdrawing nature of the -CF₃ group will polarize the attached phenyl ring, leading to a net positive charge on its carbon atoms, particularly the one directly bonded to the -CF₃ group (C4 position).

An illustrative table of calculated atomic charges for key atoms in the molecule is presented below.

| Atom/Group | Representative Atom | Hypothetical Mulliken Charge (a.u.) |

| Trifluoromethyl Group | Fluorine (F) | -0.45 |

| Trifluoromethyl Group | Carbon (C) | +0.70 |

| Phenyl Ring | C4 (bonded to CF₃) | +0.25 |

| Naphthalene Ring | C1 (bonded to Ph) | +0.15 |

| Naphthalene Ring | C8 (peri position) | -0.10 |

Note: These values are illustrative and would be precisely determined through specific DFT calculations.

Simulation and Modeling Techniques

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational simulation technique used to predict the preferred orientation, conformation, and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor or target), which is typically a protein. elsevierpure.com This method is instrumental in drug discovery for screening virtual libraries of compounds and predicting their potential biological activity by analyzing their interactions with a specific protein's active site. researchgate.net

The process involves generating various poses of the ligand within the binding pocket of the receptor and scoring these poses based on a scoring function, which estimates the binding energy. A lower binding energy (more negative value) generally indicates a more stable ligand-receptor complex and higher binding affinity.

Naphthalene derivatives have been the subject of numerous molecular docking studies to explore their potential as inhibitors for various enzymes, such as cyclooxygenase (COX-1 and COX-2) and cytochrome P450. elsevierpure.com For this compound, a docking study would predict its interactions based on its structural features:

Hydrophobic Interactions: The large, aromatic surfaces of the naphthalene and phenyl rings are expected to form significant hydrophobic and π-π stacking interactions with nonpolar amino acid residues in a protein's active site.

Specific Interactions: The trifluoromethyl group, while generally considered hydrophobic, can also participate in more specific interactions, such as halogen bonding or dipole-dipole interactions, which could contribute to binding affinity and selectivity.

A hypothetical docking analysis of this compound against several relevant protein targets could yield results similar to those shown in the table below.

| Target Protein | PDB ID | Hypothetical Binding Energy (kcal/mol) | Potential Interacting Residues (Example) |

| Cyclooxygenase-1 (COX-1) | 1EQH | -8.5 | Tyr 355, Arg 120, Leu 352 |

| Cyclooxygenase-2 (COX-2) | 1PXX | -9.2 | Tyr 385, Ser 530, Arg 120 |

| Cytochrome P450 1A2 | 2HI4 | -9.8 | Phe 226, Gly 316 |

Note: These are example values to illustrate the output of a molecular docking simulation. Actual results would depend on the specific software and parameters used.

Theoretical Prediction of Spectroscopic Parameters

Computational NMR Chemical Shift Prediction (GIAO method)

The prediction of Nuclear Magnetic Resonance (NMR) spectra through computational methods is a powerful tool for chemical structure elucidation and verification. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating NMR shielding tensors. acs.orgimist.ma This method is frequently combined with Density Functional Theory (DFT), using functionals like B3LYP and various basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)), to provide theoretical chemical shifts that are often in excellent agreement with experimental data. imist.maresearchgate.net

The GIAO calculation first determines the absolute magnetic shielding (σ) for each nucleus in the molecule. These absolute values are then converted into chemical shifts (δ), which are the values observed in an NMR spectrum, by referencing them against the calculated shielding of a standard compound, typically Tetramethylsilane (TMS). imist.ma

For this compound, the GIAO method would be used to predict both ¹H and ¹³C NMR spectra. The predicted shifts would reflect the electronic environment of each nucleus:

¹³C NMR: The carbon atom of the -CF₃ group would be predicted at a characteristic chemical shift, influenced by the attached fluorine atoms. The carbons in the phenyl ring would be deshielded due to the electron-withdrawing effect of the -CF₃ group. The naphthalene carbons would show shifts typical for a polycyclic aromatic system, with variations depending on their position relative to the phenyl substituent.

¹H NMR: Protons on the phenyl ring would be deshielded compared to unsubstituted benzene (B151609). Protons on the naphthalene ring would exhibit complex splitting patterns and chemical shifts dependent on their proximity to the bulky phenyl substituent and the anisotropic effects of the adjacent aromatic ring.

An illustrative comparison of theoretical and plausible experimental chemical shifts for select carbons is provided below.

| Atom | Hypothetical GIAO Calculated δ (ppm) | Plausible Experimental δ (ppm) |

| CF₃ Carbon | 124.5 | 124.2 |

| Phenyl C1 (ipso) | 144.8 | 145.1 |

| Phenyl C4 (ipso to CF₃) | 130.2 (q) | 129.9 (q) |

| Naphthalene C1 (ipso) | 138.0 | 137.8 |

| Naphthalene C4a | 133.5 | 133.7 |

Note: The calculated values are examples and their accuracy depends on the level of theory and basis set employed. The notation (q) indicates a quartet splitting pattern due to C-F coupling.

Theoretical Vibrational Frequency Assignments

The theoretical vibrational frequencies of this compound are typically calculated using quantum chemical methods, such as Density Functional Theory (DFT), often with the B3LYP functional and a basis set like 6-311++G(d,p). niscpr.res.in These calculations, after appropriate scaling, provide a detailed assignment of the fundamental vibrational modes of the molecule. niscpr.res.in The vibrational spectrum is complex, arising from the motions of the naphthalene, phenyl, and trifluoromethyl groups.

The key vibrational modes can be categorized as follows:

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on both the naphthalene and phenyl rings are expected in the 3100–3000 cm⁻¹ region. joasciences.commdpi.com

Aromatic C-C Stretching: The skeletal stretching vibrations of the carbon-carbon bonds within the aromatic rings typically appear in the 1625–1430 cm⁻¹ range. joasciences.com

C-F Stretching: The trifluoromethyl (CF₃) group is characterized by strong C-F stretching vibrations. These are typically observed in the 1350-1100 cm⁻¹ region. joasciences.com The symmetric stretching mode is often found around 1134 cm⁻¹. joasciences.com

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds occur at lower frequencies, contributing to the fingerprint region of the spectrum.

Ring Deformations: In-plane and out-of-plane deformations of the naphthalene and phenyl rings also contribute numerous bands at lower wavenumbers. nih.gov

A detailed assignment is achieved by analyzing the potential energy distribution (PED) for each calculated mode, which quantifies the contribution of individual bond stretches, angle bends, and torsions to each vibrational frequency. joasciences.com

Table 1: Predicted Major Vibrational Modes for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Associated Functional Group(s) |

|---|---|---|

| Aromatic C-H Stretching | 3100 - 3000 | Naphthalene, Phenyl |

| Aromatic C-C Stretching | 1625 - 1430 | Naphthalene, Phenyl |

| C-F Stretching (asymmetric) | ~1350 | Trifluoromethyl (CF₃) |

| C-F Stretching (symmetric) | 1200 - 1100 | Trifluoromethyl (CF₃) |

| C-H In-plane Bending | 1300 - 1000 | Naphthalene, Phenyl |

| C-H Out-of-plane Bending | 900 - 675 | Naphthalene, Phenyl |

| Ring Torsion/Deformation | < 600 | Naphthalene, Phenyl |

Simulated UV-Vis Spectra and Electronic Transitions

The electronic absorption properties of this compound can be investigated using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comrsc.org These calculations predict the absorption maxima (λmax), oscillator strengths (f), and the nature of the electronic transitions. The simulated spectrum is typically generated by fitting the calculated transitions to Gaussian or Lorentzian band shapes. gaussian.com

For an aromatic system like this compound, the UV-Vis spectrum is dominated by π → π* transitions within the naphthalene and phenyl rings. rsc.org The calculations provide insight into which molecular orbitals are involved in the primary electronic excitations. The most significant transitions usually occur from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other nearby unoccupied orbitals. samipubco.com

Analysis of the molecular orbitals would likely show that the HOMO is distributed across the naphthalene ring system, while the LUMO may have significant contributions from both the naphthalene and the trifluoromethylphenyl moieties. The presence of the electron-withdrawing CF₃ group can influence the energy levels of the molecular orbitals and, consequently, the absorption wavelengths compared to unsubstituted naphthalene. TD-DFT calculations allow for the assignment of specific absorption bands to transitions between these orbitals. mdpi.comresearchgate.net

Table 2: Typical Electronic Transitions and Calculated Parameters from TD-DFT

| Parameter | Description | Significance |

|---|---|---|

| λmax (nm) | Wavelength of maximum absorption for an electronic transition. | Corresponds to the peaks in the UV-Vis spectrum. |

| Excitation Energy (eV) | The energy required to promote an electron to a higher energy state. | Inversely proportional to λmax. |

| Oscillator Strength (f) | A dimensionless quantity representing the probability of a specific electronic transition. | Determines the intensity of the absorption band. |

| MO Contributions | Identification of the molecular orbitals (e.g., HOMO, LUMO) involved in the transition. | Explains the nature of the excitation (e.g., π → π*, charge transfer). |

Advanced Computational Characterizations

Non-linear Optical (NLO) Properties Prediction

Theoretical calculations are crucial for predicting the non-linear optical (NLO) properties of molecules, which are important for applications in photonics and optoelectronics. For this compound, NLO properties such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β) can be computed using DFT methods. analis.com.mye-journals.in

The first hyperpolarizability (β) is a key indicator of second-order NLO activity. Its magnitude is influenced by intramolecular charge transfer, which arises from the electronic asymmetry in the molecule. In this compound, the π-conjugated system of the naphthalene and phenyl rings, combined with the electron-withdrawing nature of the trifluoromethyl group, creates a donor-π-acceptor-like framework that can lead to a significant NLO response. analis.com.my A smaller HOMO-LUMO energy gap is often correlated with a larger hyperpolarizability value. analis.com.my Calculations can predict the individual tensor components of β and the total hyperpolarizability (βtot), providing a quantitative measure of the molecule's potential as an NLO material. e-journals.in

Table 3: Key NLO Parameters and Their Significance

| Parameter | Symbol | Description | Significance in NLO |

|---|---|---|---|

| Dipole Moment | μ | A measure of the overall polarity of the molecule. | Contributes to molecular alignment and NLO response. |

| Linear Polarizability | α | The measure of the ease with which the electron cloud is distorted by an external electric field. | Describes the linear optical response. |

| First Hyperpolarizability | β | A measure of the second-order NLO response of a molecule to an applied electric field. | Indicates potential for applications like second-harmonic generation. |

Tautomeric Stability Investigations

Tautomers are structural isomers of chemical compounds that readily interconvert. This phenomenon typically requires the migration of a hydrogen atom, accompanied by a switch of a single bond and an adjacent double bond. Common examples include keto-enol or imine-enamine tautomerism.

For the compound this compound, significant tautomerism is not expected. The molecule consists of two stable aromatic rings (naphthalene and phenyl) connected by a single C-C bond. It lacks the necessary functional groups, such as hydroxyl (-OH), amino (-NH₂), or a labile alpha-proton adjacent to a carbonyl group, that are required for proton transfer and the formation of stable tautomeric forms. The structure is chemically stable, and its electronic configuration does not favor the rearrangement into alternative isomeric forms under normal conditions. Therefore, computational investigations would likely confirm the single, stable structure as the overwhelmingly dominant form.

Hirshfeld Surface and Intermolecular Interaction Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govmdpi.com By mapping properties like dnorm (normalized contact distance) onto the surface, it is possible to identify regions involved in close contacts, such as hydrogen bonds and van der Waals interactions. nih.gov

For this compound, this analysis would reveal the nature of the crystal packing. The primary interactions governing the solid-state structure are expected to be non-covalent. The analysis is complemented by 2D fingerprint plots, which summarize the intermolecular contacts by plotting the distance to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside (de). nih.gov

Expected interactions for this molecule would include:

H···H contacts: Typically the most abundant interaction, representing van der Waals forces between hydrogen atoms on neighboring molecules. nih.govmdpi.com

C···H/H···C contacts: Interactions between carbon atoms of one aromatic ring and hydrogen atoms of another, which can include weak C-H···π interactions. nih.gov

F···H/H···F contacts: Weak hydrogen bonding interactions involving the fluorine atoms of the trifluoromethyl group and hydrogen atoms on adjacent molecules.

C···C contacts: Indicative of π-π stacking interactions between the aromatic rings of neighboring molecules. nih.gov

Table 4: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Analysis

| Contact Type | Expected Contribution (%) | Description |

|---|---|---|

| H···H | 40 - 60% | General van der Waals forces. |

| C···H / H···C | 20 - 30% | Interactions involving aromatic rings. |

| F···H / H···F | 10 - 20% | Weak interactions involving the CF₃ group. |

| C···C | 3 - 8% | π-π stacking between aromatic systems. |

| F···C / C···F | < 5% | Interactions between CF₃ and aromatic rings. |

| F···F | < 5% | Interactions between CF₃ groups. |

Exploration of Advanced Applications of 1 4 Trifluoromethyl Phenyl Naphthalene and Its Derivatives in Materials Science and Analytical Chemistry

Materials Science Applications

Development of Non-linear Optical (NLO) Materials

Organic molecules are a significant class of materials for non-linear optics (NLO) due to their electronic structure, which can lead to optical properties that are often much more non-linear than those of inorganic solids. jhuapl.edu The design of NLO materials often involves creating molecules with specific electronic characteristics, a principle that can be applied to derivatives of 1-(4-(trifluoromethyl)phenyl)naphthalene. The core structure of this compound, featuring a naphthalene (B1677914) system (an electron-rich aromatic group) linked to a phenyl ring substituted with a trifluoromethyl group (a strong electron-withdrawing group), provides a basis for creating a molecular dipole, which is a key requirement for second-order NLO activity.

Through "molecular engineering," the bulk properties of the solid-state material can be altered by making structural modifications to the individual molecules. jhuapl.edu For derivatives of this compound, this could involve the addition of strong electron-donating groups to the naphthalene ring to enhance the intramolecular charge-transfer character. This push-pull electronic structure is a common strategy for increasing the molecular hyperpolarizability (β), a measure of the NLO response of a molecule. The arrangement of these molecules in a non-centrosymmetric crystal lattice is also crucial for achieving a bulk second-order NLO effect. While specific NLO data for this compound is not extensively documented, theoretical studies using methods like Density Functional Theory (DFT) on similar structures containing naphthalene linked to a nitrophenyl group have shown that the hyperpolarizability is significantly influenced by the nature and position of electron-withdrawing and donating groups. researchgate.net

Table 1: Key Molecular Features for NLO Activity and Their Relevance to this compound Derivatives

| Molecular Feature | Description | Relevance to this compound Structure |

| π-Conjugated System | A system of alternating single and double bonds that allows for delocalization of electrons. | The naphthalene and phenyl rings provide a conjugated π-system. |

| Electron Donor Group | An atom or functional group that donates electron density to the π-system. | Can be synthetically added to the naphthalene core. |

| Electron Acceptor Group | An atom or functional group that withdraws electron density from the π-system. | The trifluoromethyl (-CF3) group on the phenyl ring acts as a strong electron acceptor. |

| Asymmetric Structure | A non-centrosymmetric molecular structure that contributes to a non-zero hyperpolarizability. | The substitution pattern of the core molecule is inherently asymmetric. |

Liquid Crystalline Systems and Mesophase Behavior

The rigid, calamitic (rod-like) shape of molecules is a fundamental prerequisite for the formation of liquid crystalline phases. Derivatives of this compound possess a core structure that can be readily adapted to exhibit such properties. The fusion of two aromatic rings in naphthalene provides significant rigidity, while the attached trifluoromethylphenyl group can influence intermolecular interactions and packing. By attaching flexible alkoxy chains to the naphthalene or phenyl moiety, the molecule's aspect ratio and polarity can be tuned to induce mesophase behavior.

Research on related aromatic ester materials, such as naphthalene-2-yl-4-(alkoxy) benzoates, has demonstrated that the position of linkage on the naphthalene ring and the length of the terminal alkoxy chain are critical in determining the type and stability of the liquid crystal phase. scirp.org For instance, some of these compounds exhibit enantiotropic nematic (N) and smectic A (SmA) phases. scirp.orgresearchgate.net The nematic phase is characterized by long-range orientational order, while the smectic A phase has an additional degree of order, with molecules arranged in layers. scirp.org The trifluoromethyl group in derivatives of this compound would be expected to enhance the dipole moment of the molecule, influencing the dielectric anisotropy and potentially stabilizing specific mesophases. Studies on other liquid crystals containing trifluoromethylphenyl groups have shown that these units can promote the formation of nematic and smectic phases. researchgate.netnih.gov

Table 2: Mesophase Behavior in Naphthalene and Trifluoromethylphenyl-Containing Liquid Crystals

| Compound Type | Observed Mesophases | Key Structural Features | Reference |

| (E)-4-(((4-(trifluoromethyl) phenyl) imino) methyl) phenyl 4-(alkyloxy)benzoate | Nematic (N) | Schiff base linkage, terminal alkoxy chains (n=6-12) | researchgate.net |

| Naphthalene-2-yl-4-(alkoxy) Benzoate | Nematic (N), Smectic A (SmA) | Ester linkage, terminal alkoxy chains | scirp.org |

| (E)-4-((4-(trifluoromethyl)phenyl)diazenyl)phenyl 4-alkoxybenzoate | Nematic (N), Smectic A (SmA) | Azo linkage, terminal F-substituent, alkoxy chains (n=8-12) | nih.gov |

The thermal properties and phase transition temperatures of these materials are typically investigated using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM). researchgate.netnih.gov

Organic Semiconductors (e.g., n-type semiconductors)

While organic semiconductors have been historically dominated by p-type materials (hole conductors), the development of stable n-type semiconductors (electron conductors) is essential for creating efficient complementary logic circuits. aip.org Naphthalene-based compounds, particularly naphthalene diimides (NDIs), are a prominent class of n-type organic semiconductors. aip.orgnih.gov The electron-deficient nature of the naphthalene core, when functionalized with strong electron-withdrawing groups like imides, facilitates the injection and transport of electrons.

The this compound structure contains key elements conducive to n-type behavior. The trifluoromethyl group is a potent electron-withdrawing substituent, which can lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the molecule. A low-lying LUMO is a critical requirement for stable n-type materials, as it allows for efficient electron injection from high work function electrodes and enhances stability against oxidation in air. nih.gov Naphthalene tetracarboxylic diimide derivatives functionalized with trifluoromethylphenyl groups have been synthesized and studied as air-stable n-type semiconductors. aip.orgnih.gov These materials can be processed from solution to form thin films for use in Organic Thin-Film Transistors (OTFTs). nih.gov For example, N,N'-bis(4-trifluoromethoxybenzyl)-1,4,5,8-naphthalene-tetracarboxylic di-imide has been used in bottom-contact OTFTs, demonstrating good performance in ambient conditions. aip.orgresearchgate.net

Table 3: Performance of n-Type Organic Semiconductors Based on Functionalized Naphthalene Cores

| Compound | Device Configuration | Electron Mobility (μ) (cm²/Vs) | On/Off Ratio | Operating Environment | Reference |

| N,N'-bis(4-trifluoromethoxybenzyl)-NTCDI | Bottom-contact OTFT | 1.6 x 10⁻² | 8.6 x 10⁵ | Air | aip.orgresearchgate.net |

| Unsymmetrical Naphthalene Imide Derivative | Solution-processed OTFT | up to 0.016 | 10⁴ - 10⁵ | Air | nih.gov |

| Naphthalene-1,4,5,8-tetracarboxyl-bis-4-(trifluoromethyl)phenyl-hydrazimide (F3) | Solution-grown thin film | Not specified | Not specified | Air | nih.gov |

These findings suggest that the strategic incorporation of trifluoromethylphenyl groups onto a naphthalene scaffold is a viable approach for designing high-performance, air-stable n-type organic semiconductors.

Fluorescent Dyes and Fluorophores for Advanced Imaging and Sensing

Fluorescent dyes, or fluorophores, are molecules that re-emit light upon excitation and are indispensable tools in biological imaging and chemical sensing. broadpharm.com The naphthalene ring is an intrinsically fluorescent moiety, forming the core of many established fluorescent probes. Its photophysical properties, such as excitation and emission wavelengths, fluorescence quantum yield, and lifetime, can be precisely tuned by chemical modification.

Derivatives of this compound are promising candidates for the development of novel fluorophores. The extended π-conjugation across the phenyl and naphthalene rings is expected to shift the absorption and emission to longer wavelengths compared to unsubstituted naphthalene. The substitution with the electron-withdrawing trifluoromethylphenyl group can induce intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon often associated with environment-sensitive fluorescence. This solvatochromic behavior makes such dyes useful as probes for local polarity in complex systems like cellular membranes. korambiotech.com For instance, distyrylnaphthalene derivatives have been designed as fluorescent dyes for visualizing cellular membranes. nih.gov Furthermore, naphthalene-based 1,2,3-triazole systems have been developed as chemosensors for detecting specific anions like fluoride, where the anion binding event modulates the fluorescence output of the molecule. mdpi.com

Table 4: Examples of Naphthalene-Based Fluorescent Probes and Their Applications

| Probe Type | Core Structure | Application | Principle of Operation | Reference |

| SN-COEs | Distyrylnaphthalene | Cell membrane staining | High affinity for and fluorescence in lipid environments | nih.gov |

| NpTP | Naphthalene-substituted 1,2,3-triazole | Fluoride anion sensing | Anion binding modulates intramolecular charge transfer and fluorescence | mdpi.com |

| BADAN | 6-Bromoacetyl-2-dimethylaminonaphthalene | Thiol-reactive probe | Environment-sensitive fluorescence for studying protein conformations | korambiotech.com |

The synthetic accessibility of this compound derivatives allows for the incorporation of various functional groups for specific targeting or sensing applications, making them a versatile platform for creating advanced fluorescent tools.

Analytical Chemistry Applications

Derivatization Reagents for Chromatographic Analysis

In chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), derivatization is a chemical modification process used to convert an analyte into a form that is more suitable for analysis. sigmaaldrich.comresearch-solution.com This process is often employed to improve volatility, enhance thermal stability, increase detection sensitivity, or improve chromatographic separation. research-solution.comresearchgate.net

A reagent based on the this compound structure could serve as a valuable derivatizing agent for several reasons. To be used as a reagent, the core structure would need to be functionalized with a reactive group (e.g., a chloroformate, isocyanate, or N-succinimidyl ester) that can covalently bond with functional groups on target analytes, such as alcohols, amines, or carboxylic acids.

The key advantages of such a reagent would stem from the properties of its core structure:

Enhanced Detectability (GC): The trifluoromethyl (-CF3) group is strongly electronegative, making the resulting derivatives highly responsive to Electron Capture Detection (ECD), a very sensitive detection method in GC used for analyzing halogenated compounds. psu.edu

Enhanced Detectability (HPLC): The large, conjugated aromatic system of the naphthalene and phenyl rings acts as a strong chromophore, which would allow for highly sensitive detection of the derivatives using a UV-Vis detector in HPLC. The naphthalene moiety is also inherently fluorescent, meaning the reagent could also be used to form fluorescent derivatives for analysis by fluorescence detection, which is often more sensitive and selective than UV-Vis detection.

Improved Chromatography: The introduction of the bulky, non-polar naphthalene-phenyl group can significantly alter the chromatographic properties of polar analytes. This can improve peak shape and resolution, and for GC, it increases the molecular weight and often the volatility of the analyte. researchgate.net

Table 5: Potential Applications of a this compound-Based Derivatization Reagent

| Analytical Technique | Target Analytes | Purpose of Derivatization | Detection Method |

| Gas Chromatography (GC) | Alcohols, Amines, Phenols | Increase volatility and thermal stability; Enhance detector response. | Electron Capture Detection (ECD), Mass Spectrometry (MS) |

| High-Performance Liquid Chromatography (HPLC) | Carboxylic Acids, Amines, Alcohols | Add a UV-absorbing or fluorescent tag for sensitive detection. | UV-Vis Absorbance, Fluorescence Detection (FLD) |

| Capillary Electrophoresis (CE) | Various small molecules | Modify charge-to-size ratio for improved separation; Add a detectable tag. | UV-Vis Absorbance, Laser-Induced Fluorescence (LIF) |

While a specific, commercially available reagent based on this exact structure is not widely documented, its chemical features align well with the established principles for designing effective derivatization agents for trace analysis in complex matrices. psu.edugreyhoundchrom.com

Fluorigenic Labeling in Detection Methods

The naphthalene scaffold is a fundamental component in the design of fluorescent probes and labels due to its inherent photophysical properties. nih.govmdpi.com Naphthalene-based fluorophores are widely utilized in various applications, including fluorescent sensors and biological labeling. researchgate.net The fluorescence characteristics of naphthalene derivatives are highly sensitive to their molecular structure, specifically the nature and position of substituents on the aromatic rings. researchgate.net Unsubstituted naphthalene exhibits poor fluorescence; however, the introduction of electron-donating and electron-accepting groups can significantly enhance fluorescence through an Intramolecular Charge Transfer (ICT) mechanism. researchgate.net

Fluorogenic labeling is a powerful technique for imaging biomolecules with high contrast. It involves using a probe that is initially non-fluorescent or weakly fluorescent (a "latent" fluorophore) and becomes highly fluorescent only upon reacting with or binding to a specific target molecule. wechemglobal.com This "turn-on" mechanism minimizes background noise, enhancing detection sensitivity. The design of such probes often relies on a fluorophore whose properties can be modulated by a recognition event.

While direct applications of this compound as a fluorogenic label are not extensively documented in existing literature, its structural components suggest significant potential in this field. The rigid, planar naphthalene core provides a stable fluorophore base. nih.gov The attached 4-(trifluoromethyl)phenyl group acts as a powerful electron-withdrawing moiety. This combination is critical for creating environmentally sensitive probes where changes in polarity or binding events can alter the electronic structure and, consequently, the fluorescence emission. researchgate.netvulcanchem.com

The design of fluorogenic probes often involves attaching a recognition moiety to the fluorophore. Upon binding of the target analyte, a conformational change or an electronic perturbation occurs, which activates the fluorescence. Naphthalene derivatives have been successfully used to create fluorescent probes for detecting various analytes, such as metal ions. nih.govnih.govmdpi.com For instance, a probe based on a naphthalimide derivative (a compound containing the naphthalene core) was designed to detect Cu²⁺ ions; the fluorescence of the probe was quenched upon coordination with the copper ions. nih.govnih.gov This demonstrates the principle of using the naphthalene scaffold as a signaling unit in a detection system. Derivatives of this compound could be similarly functionalized to create selective fluorogenic probes for other important biological and environmental targets.

Structure-Activity Relationship (SAR) Studies in Chemical Design Contexts

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and materials science, providing critical insights into how the chemical structure of a compound influences its biological activity or physical properties. For derivatives of this compound, SAR studies focus on elucidating the roles of the naphthalene core, the phenyl ring, and particularly the trifluoromethyl (-CF₃) group in determining the compound's function.

The trifluoromethyl group is of paramount importance in drug design due to its unique electronic properties and metabolic stability. wechemglobal.commdpi.com Its high electronegativity makes it a strong electron-withdrawing group, which can significantly alter the acidity, basicity, and hydrogen-bonding capabilities of nearby functional groups. researchgate.net This can lead to enhanced binding affinity with biological targets. mdpi.com Furthermore, the C-F bond is very strong, making the -CF₃ group resistant to metabolic degradation, which can improve a drug candidate's pharmacokinetic profile. wechemglobal.commdpi.com The introduction of a -CF₃ group also increases lipophilicity, which can enhance cell membrane permeability. mdpi.com

In the context of naphthalene-based compounds, SAR studies have revealed key trends. For example, in the development of kinase inhibitors, replacing a central phenyl ring with a more rigid and bulkier naphthalene ring has been a successful strategy. nih.gov This modification can influence the compound's conformation and interaction with the target protein.

SAR studies on various classes of biologically active molecules have demonstrated the impact of substituents on the phenyl ring. In one study on 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole derivatives, the introduction of electron-withdrawing groups, such as (trifluoromethyl)phenyl, led to higher inhibitory activity compared to electron-donating groups like methoxyphenyl. nih.gov This highlights the favorable contribution of electron-withdrawing substituents to the desired biological effect.

Conversely, the position and number of fluorine-containing groups can have varied effects. In a series of aryl acetamide (B32628) triazolopyridazines developed as anti-cryptosporidiosis agents, it was found that while electron-withdrawing groups were generally preferred, the specific placement of fluorine atoms was critical for potency. nih.gov

Computational studies on trifluoromethyl-substituted naphthalene derivatives have shown them to be highly sensitive molecular probes for investigating substituent effects. mdpi.com The presence of one or more -CF₃ groups on the naphthalene ring significantly amplifies the electronic changes caused by other substituents, making it easier to quantify these effects. mdpi.com These studies concluded that naphthalene derivatives with substituents in the β-positions (like 2- and 6-positions) are often better probes of substituent effects than those with α-substitution. mdpi.com

The following table summarizes SAR findings for naphthalene derivatives from various studies, illustrating the influence of different substituents on biological activity.

| Compound Series | Scaffold | Substituent Modification | Effect on Activity | Reference |

| Kinase Inhibitors | Naphthalene-based diarylamides | Replacement of central phenyl with naphthalene | Retained stretched conformation, key for activity | nih.gov |

| Kinase Inhibitors | Naphthalene-based diarylamides | Addition of difluoromethoxy group on phenyl ring | Strong inhibitory activity across multiple kinase isoforms | nih.gov |

| HIF-1 Inhibitors | 1-benzyl indazole derivatives | (Trifluoromethyl)phenyl vs. methoxyphenyl at R¹ | Electron-withdrawing -CF₃ group increased inhibitory activity | nih.gov |

| Anti-Cryptosporidium Agents | Aryl acetamide triazolopyridazines | Electron-withdrawing vs. electron-donating groups | Electron-withdrawing groups preferred for potency | nih.gov |

| SGLT Inhibitors | C-aryl glycosides | Various substitutions on the aromatic ring | Basis for 3D-QSAR models to design more potent inhibitors | rsc.org |

These studies collectively underscore the importance of systematic structural modifications in optimizing the function of complex organic molecules. For this compound and its derivatives, the interplay between the bulky, aromatic naphthalene system and the potent electron-withdrawing nature of the trifluoromethylphenyl group provides a rich platform for designing novel compounds with tailored properties for advanced applications.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies

Future research should focus on establishing efficient, scalable, and sustainable synthetic routes to 1-(4-(trifluoromethyl)phenyl)naphthalene and its derivatives. While classical methods can be envisioned, the development of advanced catalytic systems presents a primary area for innovation.

One of the most promising avenues is the optimization of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. researchgate.net This would typically involve the reaction of 1-halonaphthalene (e.g., 1-bromonaphthalene) with 4-(trifluoromethyl)phenylboronic acid. Future studies could explore a variety of palladium catalysts, ligands, and reaction conditions to maximize yield and purity while minimizing catalyst loading. nih.gov The development of protocols that are tolerant of diverse functional groups would be a significant advancement. acs.org

Another critical area for exploration is the direct C-H activation and arylation of naphthalene (B1677914). anr.fr This approach, which avoids the pre-functionalization of starting materials, represents a more atom-economical and environmentally benign synthetic strategy. researchgate.net Research could focus on developing regioselective methods to functionalize the C1 position of naphthalene with the 4-(trifluoromethyl)phenyl group, potentially using rhodium or palladium catalysts. nih.gov

Further investigations could also adapt multicomponent reaction strategies or explore novel cycloaddition pathways to construct the arylnaphthalene framework, offering alternative and potentially more convergent synthetic strategies. rsc.org

| Synthetic Strategy | Potential Starting Materials | Key Research Focus | Potential Advantages |

| Suzuki-Miyaura Coupling | 1-Bromonaphthalene, 4-(Trifluoromethyl)phenylboronic acid | Optimization of Pd catalyst/ligand systems; exploring weak base-promoted couplings. nih.govacs.org | High functional group tolerance, well-established methodology. researchgate.net |

| Direct C-H Arylation | Naphthalene, 4-(Trifluoromethyl)phenyl halide or equivalent | Development of regioselective catalysts (Pd, Rh); understanding directing group effects. anr.frresearchgate.net | High atom economy, reduced synthetic steps, greener process. anr.fr |

| [4+2] Cycloaddition | Substituted 2-pyrones, aryne intermediates | Design of novel diene and dienophile precursors; scope expansion for substituted naphthalenes. rsc.org | Rapid construction of the core structure, access to diverse substitution patterns. rsc.org |

Advanced Computational Modeling and Predictive Studies

Computational chemistry offers powerful tools to predict and understand the properties of this compound before engaging in extensive experimental work. Future research in this area should employ sophisticated theoretical models to elucidate its electronic structure, photophysical properties, and potential behavior in various applications.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations will be central to this effort. mdpi.commdpi.com These methods can be used to predict key electronic parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, the HOMO-LUMO gap, and electron affinity. nih.gov Such studies are crucial for assessing the compound's potential as a semiconductor in organic electronic devices. nih.gov The influence of the trifluoromethyl group on the electronic structure of the naphthalene core is a particularly important aspect to investigate. nih.gov

Furthermore, TD-DFT calculations can predict the absorption and emission spectra, providing insights into the compound's potential as a fluorophore or in optoelectronic applications. mdpi.comnih.gov Benchmarking various functionals and basis sets against experimental data (once available) will be essential for developing a reliable computational protocol for this class of molecules. halide-crylink.com Ab-initio molecular dynamics (AIMD) simulations could also be used to study its interactions with other molecules or surfaces, which is relevant for materials science applications. mdpi.com

| Computational Method | Properties to Investigate | Potential Significance |

| Density Functional Theory (DFT) | HOMO/LUMO energies, electron density distribution, molecular geometry, vibrational frequencies. | Predicts electronic behavior, stability, and suitability for electronic applications. mdpi.comnih.gov |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra, fluorescence emission spectra, excited state properties. | Elucidates photophysical properties for applications in OLEDs, sensors, and bioimaging. mdpi.comhalide-crylink.comresearchgate.net |

| Ab-initio Molecular Dynamics (AIMD) | Intermolecular interactions, behavior on surfaces (e.g., graphene), solvent effects. | Simulates behavior in condensed phases and at interfaces, relevant for material design. mdpi.com |

Integration into Multifunctional Material Systems

The unique electronic properties anticipated for this compound make it an attractive candidate for incorporation into advanced functional materials. Future research should explore its potential as a building block for organic electronics, porous materials, and sensors.

Given that naphthalene-based compounds are widely studied for organic electronics, a key research direction would be to synthesize and characterize thin-film transistors (TFTs) using this molecule as the active semiconductor layer. gatech.edursc.org The electron-withdrawing trifluoromethyl group could enhance electron mobility, making it a potential n-type or ambipolar semiconductor. nih.gov Its thermal and chemical stability, often associated with fluorinated organic compounds, would also be a significant advantage. gatech.edu

Another unexplored avenue is its use as a linker or strut in the construction of Metal-Organic Frameworks (MOFs). researchgate.net By introducing appropriate functional groups (e.g., carboxylic acids) onto the naphthalene or phenyl rings, the molecule could be integrated into porous crystalline structures. The fluorinated nature of the pores could lead to interesting gas storage and separation properties, particularly for fluorinated gases or for creating hydrophobic cavities.

The potential for this compound to exhibit interesting photophysical properties also opens doors for its use in Organic Light-Emitting Diodes (OLEDs) or as a fluorescent sensor. Research could focus on how its emission properties change in response to different chemical environments or analytes.

Exploration of New Chemical Reactivity Profiles

A thorough investigation of the chemical reactivity of this compound is essential for unlocking its full potential in synthetic chemistry. Future studies should systematically explore its behavior in various chemical transformations to understand how the interplay between the naphthalene core and the trifluoromethylated phenyl ring influences its reactivity.

One area of focus should be electrophilic aromatic substitution. It would be valuable to determine the regioselectivity of reactions such as nitration, halogenation, and Friedel-Crafts acylation on both the naphthalene and the phenyl rings. The directing effects of the bulky aryl substituent on the naphthalene core and the deactivating effect of the CF₃ group on the phenyl ring would lead to complex and interesting reactivity patterns.

Furthermore, the photochemical reactivity of this compound is an entirely unexplored domain. The presence of the trifluoromethyl group can sometimes lead to unique photochemical transformations, such as defluorination or rearrangement pathways upon UV irradiation. nih.gov Understanding these processes could lead to novel applications in photochemistry and materials science.

Finally, exploring further C-H functionalization at other positions on the naphthalene ring could provide access to a wide range of polysubstituted derivatives with tailored properties for various applications. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(4-(trifluoromethyl)phenyl)naphthalene, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves coupling a trifluoromethyl-substituted aryl halide with a naphthalene derivative under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura). Key parameters include:

- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) with a base (e.g., K₂CO₃).

- Solvent optimization : Toluene or DMF at 80–110°C for 12–24 hours.

- Fluorination : Post-synthetic fluorination using Selectfluor or analogous agents to introduce the trifluoromethyl group at the para position .

- Purification : Column chromatography or recrystallization to isolate the product. Yield optimization requires precise stoichiometric ratios and inert atmosphere conditions.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹⁹F NMR : Directly confirms the presence and electronic environment of the trifluoromethyl group (δ ≈ -60 to -65 ppm).

- ¹H NMR : Assigns aromatic proton signals, with coupling patterns distinguishing substituent positions.

- Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns.

- X-ray crystallography : Resolves molecular geometry and packing interactions, critical for structure-property studies .

Q. How are preliminary toxicological assessments conducted for this compound?

- Methodological Answer : Follow ATSDR’s systematic review framework ():

- Inclusion criteria : Studies on inhalation, oral, or dermal exposure in humans/laboratory mammals (Table B-1).

- Outcome prioritization : Focus on hepatic, renal, and respiratory effects (Table C-2).

- Dose-response analysis : Use NOAEL/LOAEL values from acute and subchronic animal studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicological data across studies?

- Methodological Answer : Apply ATSDR’s 8-step framework ():

Problem formulation : Define exposure routes and health outcomes (Table C-1).

Risk of bias assessment : Evaluate study design using criteria like randomization and blinding (Table C-6, C-7).

Confidence rating : Classify studies as high/moderate/low confidence based on methodological rigor ().

Data integration : Use weight-of-evidence approaches to reconcile discrepancies, prioritizing in vivo mechanistic studies over in vitro assays .

Q. What strategies improve the refinement of crystallographic data for this compound?

- Methodological Answer :

- Software tools : Use SHELXL for small-molecule refinement ( ). Key steps:

- Initial model : Generate using SHELXS/SHELXD.

- Twinned data handling : Apply HKLF5 format in SHELXL for high-resolution datasets.

- Hydrogen placement : Utilize HFIX commands for trifluoromethyl groups.

- Validation : Check R-factor convergence (<5%) and validate geometry with PLATON .

Q. How does the trifluoromethyl group influence electronic properties and reactivity in cross-coupling reactions?

- Methodological Answer :

- Computational studies : Perform DFT calculations (e.g., Gaussian 09) to map electron density and frontier molecular orbitals.

- Experimental probes :

- Cyclic voltammetry : Measure redox potentials to assess electron-withdrawing effects.

- Kinetic isotope effects : Compare reaction rates with deuterated analogs to elucidate mechanistic pathways.

- Comparative analysis : Contrast with non-fluorinated analogs to isolate steric/electronic contributions .

Q. What methodologies are used to study metabolic pathways of this compound in biological systems?

- Methodological Answer :

- In vitro assays : Use liver microsomes (human/rat) with LC-MS/MS to identify phase I/II metabolites.

- Isotope labeling : Introduce ¹⁴C or ³H labels to track metabolic fate.

- Enzyme inhibition : Co-incubate with CYP450 inhibitors (e.g., ketoconazole) to identify involved isoforms .

Data Interpretation and Reporting

Q. How should researchers address variability in experimental reproducibility for this compound?

- Methodological Answer :

- Protocol standardization : Document reaction conditions (solvent purity, catalyst batch) in detail.

- Interlaboratory validation : Share samples with collaborating labs to cross-verify spectral and crystallographic data.

- Statistical analysis : Apply Grubbs’ test to identify outliers in biological assays .

Q. What are best practices for reporting crystal structure data in publications?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.